![molecular formula C21H28ClN5 B2484666 N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 850192-70-0](/img/structure/B2484666.png)

N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

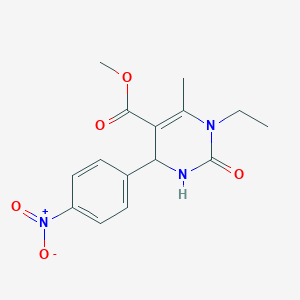

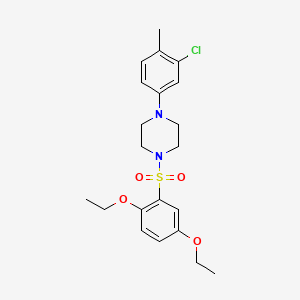

N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C21H28ClN5 and its molecular weight is 385.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

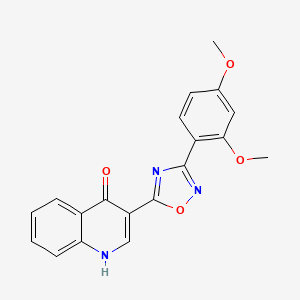

One study explored the hydrogen-bonded structures of similar pyrazolo[1,5-a]pyrimidine derivatives. It found that these molecules can form intricate hydrogen-bonded chains and frameworks, demonstrating their potential in crystal engineering and design of molecular materials (Portilla et al., 2006).

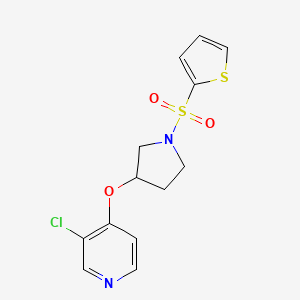

Material Science and Polymer Research

Another area of application is in the synthesis of novel aromatic diamine monomers for the creation of polyimides with exceptional solubility, thermal stability, and dielectric properties. For example, a study on "Novel Non‐Coplanar and Tertbutyl‐Substituted Polyimides" highlighted the preparation of such monomers and their use in producing polyimides with outstanding performance characteristics (Liu et al., 2015).

Synthesis and Crystal Structure

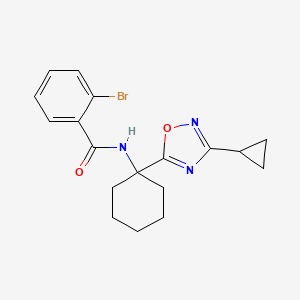

Research on the synthesis and crystal structure of compounds closely related to the one has revealed insights into their molecular configurations and potential applications in drug design and development. A study on "Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine" showcases the synthesis route and the detailed crystal structure, providing a basis for further pharmaceutical research (Repich et al., 2017).

Chemical Reactions and Synthesis Methods

The versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical reactions is also noteworthy. A study on "Chlorotrimethylsilane-Promoted Condensation of Ketones and Aminoazoles" illustrates how these compounds can participate in chemical synthesis, leading to the formation of various heterocyclic compounds, which are valuable in medicinal chemistry and material science (Ryabukhin et al., 2012).

Biological Activity and Anticancer Potential

Finally, the potential biological activity of pyrazolo[1,5-a]pyrimidine derivatives has been investigated. Research into "Synthesis, Crystal and Biological Activity of 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine" highlighted the synthesis of such compounds and their moderate anticancer activity, suggesting their utility in developing new therapeutic agents (Lu Jiu-fu et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as N’-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine, primarily targets the Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell growth and differentiation, and their dysregulation is often associated with various diseases.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This results in the disruption of downstream signaling pathways, leading to changes in cellular functions.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted kinases, the compound disrupts the signaling pathways that regulate these processes. The downstream effects include changes in gene expression and cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action include changes in gene expression and cellular functions. By inhibiting the activity of the targeted kinases, the compound can potentially alter the progression of diseases associated with the dysregulation of these proteins .

Properties

IUPAC Name |

N-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN5/c1-14-19(15-7-9-16(22)10-8-15)20-24-17(21(2,3)4)13-18(27(20)25-14)23-11-12-26(5)6/h7-10,13,23H,11-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAYUIYYWDYSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)

![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)